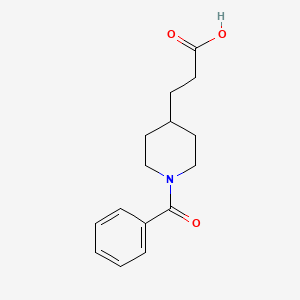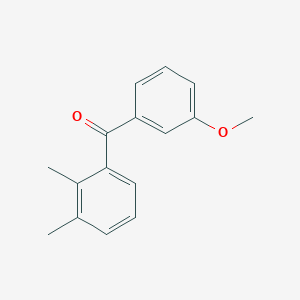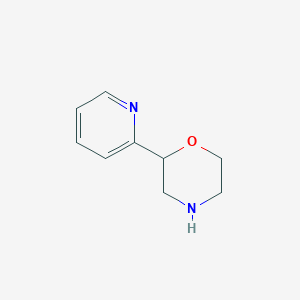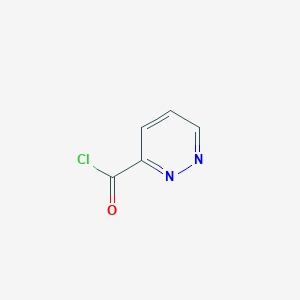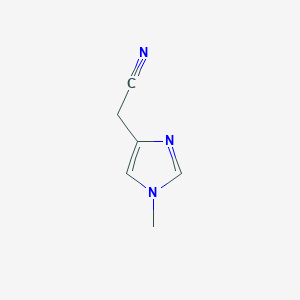![molecular formula C12H12ClF3N2O2 B1319245 Acide 1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]pipéridine-3-carboxylique CAS No. 874800-69-8](/img/structure/B1319245.png)
Acide 1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]pipéridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 874800-69-8 . It has a molecular weight of 308.69 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClF3N2O2/c13-9-4-8 (12 (14,15)16)5-17-10 (9)18-3-1-2-7 (6-18)11 (19)20/h4-5,7H,1-3,6H2, (H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique
Recherche pharmaceutique
Les trifluorométhylpyridines, qui sont structurellement apparentées au composé , ont été utilisées comme réactifs dans la synthèse de nouvelles molécules pour des traitements potentiels, tels que des inhibiteurs de la NS5B dans le traitement de l'hépatite C .
Chimie agricole
Ces composés sont également importants dans le développement de produits chimiques organiques fluorés, qui sont de plus en plus utilisés dans la protection des cultures. Plus de 50% des pesticides lancés ces dernières décennies ont été fluorés .
Activité antimicrobienne
Des recherches ont été menées sur des dérivés de trifluorométhylpyridines pour leur potentiel en tant qu'agents antimicrobiens, ciblant des enzymes spécifiques pour arrêter la prolifération bactérienne .
Études d'impact environnemental
Les métabolites de fongicides similaires ont été étudiés pour leurs effets sur les plantes, ce qui indique que la recherche sur votre composé peut également impliquer l'évaluation de son impact environnemental .
Mécanisme D'action
Target of Action
Trifluoromethylpyridine derivatives, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are generally attributed to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and application .
Result of Action
Trifluoromethylpyridine derivatives are known to have various effects, depending on their specific structure and application .
Action Environment
Such factors can significantly impact the effectiveness of many chemical compounds, including trifluoromethylpyridine derivatives .
Analyse Biochimique
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction disrupts the production of secondary metabolites necessary for bacterial growth, thereby exhibiting antibacterial properties.
Cellular Effects
The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the microbial fatty acid synthase (FAS) pathway, which is crucial for the production of membrane components and virulence factors in bacteria . This inhibition leads to a reduction in cell viability and growth.
Molecular Mechanism
At the molecular level, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing the synthesis of essential metabolites . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its potent inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that the compound can cause sustained inhibition of bacterial growth and metabolism . Its stability and activity may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects, including growth inhibition and toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the microbial fatty acid synthase pathway, leading to changes in the production of key metabolites . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in inhibiting bacterial growth and metabolism.
Subcellular Localization
The subcellular localization of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s localization is essential for its inhibitory effects on bacterial growth and metabolism.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-9-4-8(12(14,15)16)5-17-10(9)18-3-1-2-7(6-18)11(19)20/h4-5,7H,1-3,6H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUGSQNBMMNPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



